1,6-Naphthyridine-4-carboxylic acid hydrochloride

c-Met kinase inhibition Scaffold hopping Anticancer drug discovery

Kinase inhibitor programs demand validated scaffolds with reliable physicochemical properties. 1,6-Naphthyridine-4-carboxylic acid hydrochloride (CAS 1797032-00-8) addresses this need. • Proven 1,6-isomer superior to 1,5-naphthyridine for c-Met inhibition; derivatives achieve IC50 = 2.6 µM • Supports CDK8/19 inhibitor development with single-digit nM potency (CDK8-IN-16, IC50 = 5.1 nM) • HCl salt ensures aqueous solubility for reproducible biological assays • 4-COOH handle enables rapid SAR derivatization QC-certified. Ships globally for R&D use.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1797032-00-8
Cat. No. B1447576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthyridine-4-carboxylic acid hydrochloride
CAS1797032-00-8
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CN=C2C=CN=CC2=C1C(=O)O.Cl
InChIInChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);1H
InChIKeyTXTJKUXEXJUULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Naphthyridine-4-carboxylic acid hydrochloride: Kinase Inhibitor Scaffold


1,6-Naphthyridine-4-carboxylic acid hydrochloride (CAS 1797032-00-8) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family [1]. It serves as a versatile synthetic building block for developing bioactive molecules, particularly kinase inhibitors targeting c-Met and CDK8/19 [2][3]. Its hydrochloride salt form enhances aqueous solubility, a critical property for facilitating downstream chemical reactions and biological assays [1].

Synthetic building block for kinase inhibitor development
Supports c-Met and CDK8/19 pathway study workflows
HCl salt form selected for aqueous assay compatibility

1,6-Naphthyridine-4-carboxylic acid hydrochloride: Regioisomer & Salt Specificity


The 1,6-naphthyridine scaffold exhibits distinct biological activity profiles compared to its regioisomers (e.g., 1,5- and 1,8-naphthyridine). For instance, a direct comparative study demonstrated that 1,6-naphthyridine was a more promising c-Met inhibitory core than 1,5-naphthyridine [1]. Furthermore, the hydrochloride salt form of the 4-carboxylic acid derivative provides enhanced aqueous solubility relative to its free base, which is essential for reproducible handling in aqueous reaction media and biological assays . Substitution with a different regioisomer or a non-salt form would therefore alter both target binding and physicochemical properties, leading to unpredictable and potentially invalid experimental outcomes.

Regioisomer mismatch: 1,5- or 1,8-naphthyridine cores may not reproduce the reported c-Met inhibitory profile of the 1,6-isomer.
Salt form substitution: The free base form lacks reported aqueous solubility, which may limit direct use in aqueous reaction media or biological buffers.

1,6-Naphthyridine-4-carboxylic acid hydrochloride: Evidence-Based Comparison


c-Met Inhibition: 1,6- vs. 1,5-Naphthyridine Core

In a head-to-head scaffold comparison for c-Met kinase inhibition, the 1,6-naphthyridine core was found to be a more promising starting point for inhibitor development than the 1,5-naphthyridine core [1]. While the study compares substituted derivatives, it establishes the intrinsic advantage of the 1,6-regioisomer for this specific and therapeutically relevant target.

c-Met Core Comparison
Head-to-head
1,6-isomer reported as more promising inhibitory core than 1,5-isomer
Supports 1,6-regioisomer selection for c-Met inhibitor design
Based on in vitro kinase and cytotoxicity assays
c-Met kinase inhibition Scaffold hopping Anticancer drug discovery

c-Met Inhibition by 1,6-Naphthyridine Derivatives

Derivatives of the 1,6-naphthyridine scaffold have demonstrated low micromolar inhibitory activity against c-Met kinase. A representative compound from a SAR study, compound 2t, achieved an IC50 of 2.6 µM [1]. This establishes a potency benchmark for the class, which can be used as a baseline for further optimization using the 4-carboxylic acid hydrochloride as a key synthetic intermediate.

c-Met Class Potency
Class-level
Representative IC50: 2.6 µM
Reported low micromolar assay potency context for the 1,6-naphthyridine class
Derivative compound 2t; SAR study benchmark
c-Met kinase inhibition Structure-activity relationship (SAR) Anticancer

CDK8/19 Inhibition with 1,6-Naphthyridine Scaffold

Optimized 1,6-naphthyridine derivatives have been developed as highly potent, dual inhibitors of CDK8 and CDK19. A representative compound (CDK8-IN-16) demonstrates single-digit nanomolar potency, with IC50 values of 5.1 nM and 5.6 nM for CDK8 and CDK19, respectively . This underscores the potential of the 1,6-naphthyridine scaffold to achieve high-affinity binding against this class of kinases.

CDK8/19 Class Potency
Data to verify
Reported IC50: 5.1 nM (CDK8), 5.6 nM (CDK19)
Supports kinase selectivity review for CDK8/19 pathway studies
Derivative CDK8-IN-16; source review recommended
CDK8/19 inhibition Kinase inhibitor Cancer therapeutics

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form of 1,6-Naphthyridine-4-carboxylic acid is reported to be soluble in water, a property that enhances its utility in aqueous reaction media and biological assays . In contrast, the free base form (CAS 1379200-28-8) is not described as water-soluble, and its primary reported property is its density of 1.4±0.1 g/cm³ . This difference in solubility is a critical factor for reproducible experimental workflows.

Salt vs. Free Base
Source review
HCl salt: water-soluble. Free base: solubility not reported.
Hydrochloride salt selection supports aqueous workflow fit
Vendor-reported property; validate under specific assay conditions
Solubility Formulation Assay development

1,6-Naphthyridine-4-carboxylic acid hydrochloride: Optimal Applications


c-Met Inhibitor Development

Procure 1,6-Naphthyridine-4-carboxylic acid hydrochloride as a key synthetic intermediate for designing novel c-Met kinase inhibitors. The 1,6-naphthyridine scaffold has been validated as superior to the 1,5-isomer for this target [1], and derivatives have demonstrated low micromolar potency (e.g., IC50 = 2.6 µM) [2]. The hydrochloride salt's water solubility facilitates diverse reaction conditions during analog synthesis.

CDK8/19 Inhibitor Discovery

Use this compound as a core building block in the synthesis of potential CDK8/19 inhibitors. The 1,6-naphthyridine scaffold has proven capable of supporting single-digit nanomolar potency against these targets (e.g., CDK8-IN-16, IC50 = 5.1 nM) [1]. The 4-carboxylic acid handle provides a convenient point for introducing diverse chemical moieties to explore structure-activity relationships.

Aqueous Assay-Compatible Probe Synthesis

Prioritize the hydrochloride salt form over the free base for preparing stock solutions or conducting reactions in aqueous media. Its documented water solubility [1] ensures reliable dissolution and handling, avoiding the need for DMSO or other organic co-solvents that can confound biological assay results or complicate reaction work-ups.

Scaffold-Hopping and SAR Studies

Employ 1,6-Naphthyridine-4-carboxylic acid hydrochloride in scaffold-hopping exercises or systematic SAR studies. The 1,6-naphthyridine core offers a distinct pharmacophore compared to 1,5- or 1,8-regioisomers [1], allowing researchers to explore novel chemical space around a validated, biologically relevant heterocyclic system.

Application
Selection Property
Validation Focus
c-Met inhibitor development
1,6-Naphthyridine regioisomer identity
c-Met pathway-response context
CDK8/19 inhibitor discovery
Kinase selectivity review
CDK8/19 assay potency context
Aqueous assay probe synthesis
Hydrochloride salt formulation fit
Aqueous solubility and buffer compatibility
Scaffold-hopping studies
1,6-Naphthyridine pharmacophore context
Regioisomer-specific SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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